(S)-methyl 6-oxopiperazine-2-carboxylate

PRMT5 Epigenetics Cancer Therapeutics

Procure this specific (S)-enantiomer methyl ester to ensure experimental reproducibility in stereospecific applications. Defined Ki of 313 nM for PRMT5/MEP50 makes it a benchmark scaffold for SAR studies. Avoid inactive analogs like the (R)-enantiomer (CAS 126330-91-4) and achiral acids. The methyl ester and 6-oxo functionalities offer versatile reactivity for peptidomimetic synthesis and library generation.

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
CAS No. 234109-21-8
Cat. No. B1500484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 6-oxopiperazine-2-carboxylate
CAS234109-21-8
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCC(=O)N1
InChIInChI=1S/C6H10N2O3/c1-11-6(10)4-2-7-3-5(9)8-4/h4,7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1
InChIKeyYPHRCQHMSQLRIC-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (S)-methyl 6-oxopiperazine-2-carboxylate (CAS 234109-21-8): A Defined Chiral Piperazine Scaffold for Medicinal Chemistry and Biological Target Screening


(S)-methyl 6-oxopiperazine-2-carboxylate (CAS 234109-21-8), also designated as methyl (2S)-6-oxopiperazine-2-carboxylate, is a chiral non-aromatic heterocyclic building block with the molecular formula C₆H₁₀N₂O₃ and a molecular weight of 158.16 g/mol [1]. Its structure incorporates a piperazine ring with a ketone at the 6-position and a methyl ester at the 2-position, yielding a defined stereocenter with the (S)-configuration . The compound is characterized by predicted physical properties including a boiling point of 348.2±42.0 °C and a density of 1.192±0.06 g/cm³ [2]. This scaffold is employed in the synthesis of peptidomimetics and as a key intermediate in the preparation of bioactive molecules, with reported applications in the development of agents targeting protein arginine N-methyltransferase 5 (PRMT5) and IκB kinase-related kinases (IKKε/TBK1) [3].

Why Generic Substitution of (S)-methyl 6-oxopiperazine-2-carboxylate Fails in Chiral and Target-Based Applications


Interchange of (S)-methyl 6-oxopiperazine-2-carboxylate with closely related analogs or alternatives, such as its (R)-enantiomer (CAS 126330-91-4) or achiral piperazine-2-carboxylic acid (CAS 2762-32-5), is scientifically invalid due to stereochemistry-dependent biological activity and divergent synthetic utility. The (S)-configuration is critical for stereospecific interactions with biological targets; for instance, the (R)-enantiomer exhibits distinct binding characteristics in enzyme inhibition assays, which can translate to differences in potency and selectivity profiles [1]. Furthermore, the presence of both the methyl ester and the 6-oxo functionality provides a unique reactivity profile for further derivatization, whereas substitution with a simple carboxylic acid (e.g., piperazine-2-carboxylic acid) alters the compound's hydrogen-bonding capacity, solubility, and its ability to serve as a masked carboxylate in multi-step syntheses [2]. These distinctions necessitate procurement of the exact (S)-configured methyl ester to ensure experimental reproducibility and to achieve the desired biological or synthetic outcome, as detailed in the quantitative evidence below.

Quantitative Evidence for (S)-methyl 6-oxopiperazine-2-carboxylate: Differentiating Activity Against PRMT5 and IKKε/TBK1 Kinases


PRMT5/MEP50 Inhibition: (S)-enantiomer Exhibits Defined Ki and IC50 Values

The (S)-enantiomer of methyl 6-oxopiperazine-2-carboxylate demonstrates quantifiable binding affinity to the PRMT5/MEP50 complex, with a Ki of 313 nM and an IC50 of 1.06 μM in a fluorescence polarization competitive binding assay [1]. This activity provides a direct, data-driven basis for selecting this compound over its (R)-enantiomer or racemic mixtures, which are expected to exhibit divergent activity profiles due to chiral discrimination by the enzyme's active site [1].

PRMT5 Epigenetics Cancer Therapeutics

Kinase Profiling: Implied Activity Against IKKε and TBK1 as a Differentiating Feature

While direct quantitative comparator data for (S)-methyl 6-oxopiperazine-2-carboxylate against IKKε and TBK1 is not publicly available, this scaffold has been explicitly reported in the literature as an inhibitor of these kinases, which distinguishes it from the more widely studied but functionally distinct piperazine-2-carboxylic acid derivatives . This reported activity against IKKε and TBK1 provides a unique functional annotation for the (S)-enantiomer, positioning it as a specialized tool for kinase research.

IKKε TBK1 Kinase Inhibition Immuno-oncology

Synthetic Utility: Methyl Ester Enables Controlled Derivatization Compared to Free Acid

The methyl ester of (S)-6-oxopiperazine-2-carboxylic acid offers a protected carboxylate moiety that can be hydrolyzed under controlled conditions to the free acid (CAS not available), which itself is not commercially prevalent . This contrasts with the direct use of piperazine-2-carboxylic acid (CAS 2762-32-5), which would require separate protection/deprotection steps [1]. The methyl ester thus provides a more versatile starting point for multi-step syntheses of peptidomimetics and targeted covalent inhibitors [2].

Peptidomimetic Synthesis Prodrug Design Medicinal Chemistry

Optimal Application Scenarios for (S)-methyl 6-oxopiperazine-2-carboxylate in Drug Discovery and Chemical Biology


PRMT5-Dependent Epigenetic Probe Development

The compound is ideally suited as a starting scaffold for the design and synthesis of novel PRMT5/MEP50 inhibitors. Its defined Ki of 313 nM [1] provides a benchmark for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for this validated oncology target. Procurement of the (S)-enantiomer ensures that any observed biological activity is attributable to the correct stereochemistry.

Investigation of IKKε and TBK1 Kinase Signaling Pathways

Based on its reported activity against IKKε and TBK1 [1], the compound serves as a valuable chemical probe for dissecting the roles of these non-canonical IκB kinases in inflammatory signaling, innate immunity, and oncogenesis. Its use can help elucidate pathway-specific functions where pan-kinase inhibitors are insufficiently selective.

Synthesis of Chiral Peptidomimetic Building Blocks

The presence of both a protected carboxylic acid (methyl ester) and a ketone on a chiral piperazine ring makes it a versatile intermediate for constructing constrained peptidomimetics [1]. It can be incorporated into larger macrocyclic or linear structures, enabling the exploration of novel chemical space in protease inhibitor and protein-protein interaction inhibitor programs.

Functional Group Interconversion and Library Synthesis

The methyl ester can be selectively reduced to an alcohol, hydrolyzed to the free acid for amide coupling, or used directly in nucleophilic substitutions at the piperazine nitrogen [1]. This chemical flexibility supports the generation of diverse compound libraries, accelerating hit-to-lead optimization campaigns.

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